molecular formula C23H25ClN2O4 B12162148 5-Chloro-7-[pyrrolidin-1-yl(3,4,5-trimethoxyphenyl)methyl]quinolin-8-ol

5-Chloro-7-[pyrrolidin-1-yl(3,4,5-trimethoxyphenyl)methyl]quinolin-8-ol

Cat. No.: B12162148
M. Wt: 428.9 g/mol
InChI Key: SNNZYJRGHYJZQK-UHFFFAOYSA-N
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Description

Structure and Significance This compound is a quinolin-8-ol derivative with three key structural features:

  • 5-Chloro substitution: Enhances electron-withdrawing effects and stability.
  • 7-Position Mannich base: A pyrrolidin-1-ylmethyl group linked to a 3,4,5-trimethoxyphenyl moiety via a methylene bridge. This design mimics bioactive scaffolds seen in tubulin inhibitors (e.g., colchicine) and survivin-targeting agents .

React 5-chloro-8-hydroxyquinoline with formaldehyde and pyrrolidine to form the 7-(pyrrolidin-1-ylmethyl) intermediate.

Introduce the 3,4,5-trimethoxyphenyl group via nucleophilic substitution or Friedel-Crafts alkylation.
Purification typically involves chromatography or recrystallization .

Properties

Molecular Formula

C23H25ClN2O4

Molecular Weight

428.9 g/mol

IUPAC Name

5-chloro-7-[pyrrolidin-1-yl-(3,4,5-trimethoxyphenyl)methyl]quinolin-8-ol

InChI

InChI=1S/C23H25ClN2O4/c1-28-18-11-14(12-19(29-2)23(18)30-3)21(26-9-4-5-10-26)16-13-17(24)15-7-6-8-25-20(15)22(16)27/h6-8,11-13,21,27H,4-5,9-10H2,1-3H3

InChI Key

SNNZYJRGHYJZQK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(C2=CC(=C3C=CC=NC3=C2O)Cl)N4CCCC4

Origin of Product

United States

Preparation Methods

Solvent and Temperature Effects

  • Polar Protic Solvents : Ethanol and methanol enhance solubility of ionic intermediates, favoring iminium formation.

  • Elevated Temperatures : Reflux conditions (e.g., 80°C) accelerate reaction rates but may reduce yields due to side reactions (e.g., over-alkylation).

Stoichiometric Ratios

  • Equimolar Reactants : A 1:1:1 ratio of quinoline, aldehyde, and amine minimizes by-products like bis-alkylated derivatives.

  • Excess Amine : Increasing pyrrolidine to 1.2 equiv improves yields to ~40% by driving iminium formation.

Alternative Synthetic Routes

Betti Reaction Variant

The Betti reaction —a three-component coupling of 8-hydroxyquinoline, aldehydes, and amines—offers an alternative pathway. For example, substituting morpholine for pyrrolidine in similar reactions yields 7-(morpholinomethyl)quinolin-8-ol derivatives. However, this method requires paraformaldehyde as a one-carbon source and is less applicable to bulky aldehydes like 3,4,5-trimethoxybenzaldehyde.

Post-Functionalization Approaches

  • Intermediate Halogenation : Chlorination of 7-(pyrrolidin-1-ylmethyl)quinolin-8-ol derivatives using PCl₅ or SOCl₂.

  • Suzuki Coupling : Introducing the trimethoxyphenyl group via palladium-catalyzed cross-coupling, though this is more common in sulfonamide-quinoline hybrids.

Structural Characterization

Spectroscopic Data

  • IR Spectroscopy : A broad O–H stretch at ~3330 cm⁻¹ confirms the phenolic hydroxyl group.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 10.47 (1H, br s, OH).

    • δ 8.90–9.02 (1H, m, quinoline H2/H4).

    • δ 7.21–7.44 (1H, m, quinoline H6).

    • δ 6.77 (1H, s, trimethoxyphenyl H2/H6).

    • δ 3.80–3.85 (9H, s, OCH₃ groups).

    • δ 2.50–2.70 (4H, m, pyrrolidine CH₂).

  • ¹³C NMR : Signals at δ 153–156 ppm correspond to the quinoline C8–OH, while δ 55–60 ppm confirms OCH₃ groups.

Chromatographic Purification

  • Flash Column Chromatography : Elution with CH₂Cl₂/MeOH (95:5 to 85:15) removes unreacted starting materials.

  • Recrystallization : Ethanol/water mixtures yield crystalline products with >95% purity.

Challenges and Limitations

  • Low Yields : The steric bulk of 3,4,5-trimethoxybenzaldehyde and electron-donating methoxy groups hinder iminium reactivity, often limiting yields to 20–35%.

  • By-Product Formation : Competing reactions at C5 or C3 of the quinoline core may occur, necessitating careful stoichiometric control.

  • Solubility Issues : The trimethoxyphenyl group increases hydrophobicity, complicating aqueous work-ups.

Comparative Analysis of Methods

Parameter Mannich Reaction Betti Reaction Post-Functionalization
Yield20–35%15–25%10–20%
Reaction Time48–72 h24–48 h72–96 h
Purification DifficultyModerateHighHigh
ScalabilityGoodLimitedPoor

Industrial-Scale Considerations

  • Cost Efficiency : 3,4,5-Trimethoxybenzaldehyde is commercially available but costly (~$500/g), favoring batch synthesis.

  • Green Chemistry : Ethanol/water solvent systems and room-temperature conditions align with sustainable practices.

  • Process Optimization : Continuous flow reactors could enhance mixing and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can target the quinoline core or the pyrrolidine ring, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine atom on the quinoline ring can be substituted with various nucleophiles, including amines, thiols, or alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of quinoline derivatives with oxidized methoxy groups.

    Reduction: Formation of reduced quinoline or pyrrolidine derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

The compound exhibits various biological activities that make it a candidate for further research:

Anticancer Activity

Research indicates that quinoline derivatives often exhibit anticancer properties. The presence of the chlorinated quinoline structure may enhance its efficacy against cancer cells by inducing apoptosis or inhibiting cell proliferation.

Antimicrobial Properties

Compounds with similar structures have shown antimicrobial activity. The trimethoxyphenyl group may contribute to increased lipophilicity and receptor binding, enhancing the compound's effectiveness against bacterial strains.

Antioxidant Activity

The ability to scavenge free radicals has been noted in related compounds, suggesting that this compound may also possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

Case Studies and Research Findings

Several studies have explored the applications of quinoline derivatives:

  • Anticancer Studies : A study on related compounds demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways.
  • Antimicrobial Efficacy : Research has shown that derivatives with similar structural motifs exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that 5-Chloro-7-[pyrrolidin-1-yl(3,4,5-trimethoxyphenyl)methyl]quinolin-8-ol could be effective in treating infections caused by resistant strains.
  • Antioxidant Potential : A comparative analysis of several quinoline derivatives indicated strong radical scavenging abilities, which could be attributed to their structural features that facilitate electron donation.

Data Summary Table

Application AreaObserved EffectsReferences
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against various bacterial strains
AntioxidantScavenges free radicals; reduces oxidative stress

Mechanism of Action

The mechanism of action of 5-Chloro-7-[pyrrolidin-1-yl(3,4,5-trimethoxyphenyl)methyl]quinolin-8-ol would depend on its specific biological target. Generally, compounds with a quinoline core can intercalate into DNA, inhibit enzymes, or interact with receptors. The trimethoxyphenyl group may enhance binding affinity and specificity, while the pyrrolidine ring could influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

a) Amine Substituents

  • Pyrrolidinyl vs.
  • 4-Phenylpiperazinyl : Introduces aromaticity and bulkiness, enhancing lipophilicity (logP 3.9 vs. 2.6 for pyrrolidinyl) and possibly CNS penetration .

b) Aromatic Moieties

  • The 3,4,5-trimethoxyphenyl group in the target compound significantly increases molecular weight and lipophilicity compared to simpler analogs. This group is associated with tubulin-binding activity in anticancer agents .

Structure-Activity Relationships (SAR)

  • 7-Position Flexibility: Larger substituents (e.g., 4-phenylpiperazinyl) may hinder target binding, whereas smaller groups (dimethylamino) optimize steric compatibility .
  • Chlorine at 5-Position: Essential for maintaining planar quinoline geometry, crucial for intercalation or enzyme inhibition .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : Morpholine derivatives (e.g., 5b in ) exhibit higher aqueous solubility due to the oxygen atom, whereas the target compound’s trimethoxyphenyl group reduces it.
  • Metabolic Stability : Tertiary amines (pyrrolidinyl, piperazinyl) may undergo CYP450-mediated oxidation, necessitating prodrug strategies for analogs .

Biological Activity

5-Chloro-7-[pyrrolidin-1-yl(3,4,5-trimethoxyphenyl)methyl]quinolin-8-ol is a complex organic compound with potential pharmacological applications. Its structure features a quinoline core, a pyrrolidine ring, and a trimethoxyphenyl group, which may enhance its biological activity through improved receptor binding and lipophilicity. This article reviews the biological activity of this compound, highlighting its pharmacodynamics, synthesis, and potential therapeutic applications.

  • Molecular Formula : C23H25ClN2O4
  • Molecular Weight : 428.9 g/mol

The compound's unique structure suggests that it may exhibit significant biological activities, particularly in the fields of oncology and infectious diseases.

Anticancer Properties

Research indicates that compounds similar to 5-Chloro-7-[pyrrolidin-1-yl(3,4,5-trimethoxyphenyl)methyl]quinolin-8-ol can inhibit cancer cell proliferation by targeting microtubule formation. For instance, a related compound demonstrated sub-micromolar inhibition of tumor cell lines and effective arrest of HeLa cells at the G2-M phase of the cell cycle .

Case Study: Inhibition of Tumor Cell Growth
A study involving a pyrrolidinyl compound showed significant growth inhibition in various cancer cell lines. The presence of the trimethoxyphenyl group was crucial for maintaining high activity levels against multidrug-resistant cancer cells .

CompoundIC50 (µM)Target
5-Chloro-7-[pyrrolidin-1-yl(3,4,5-trimethoxyphenyl)methyl]quinolin-8-olTBDTumor Cells
Related Compound (e.g., 3f)<0.5Microtubules

Antimicrobial Activity

The compound's structural features suggest potential antibacterial and antifungal properties. Preliminary studies have indicated that similar quinoline derivatives possess activity against various Gram-positive and Gram-negative bacteria. The trimethoxyphenyl group enhances antimicrobial efficacy by improving solubility and membrane permeability.

Antibacterial Efficacy
A review highlighted that certain pyrrolidine-containing compounds exhibited notable antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 75 to 150 µg/mL against various bacterial strains .

Bacterial StrainMIC (µg/mL)
Bacillus subtilis75
Escherichia coli<125
Pseudomonas aeruginosa150

The proposed mechanism of action for 5-Chloro-7-[pyrrolidin-1-yl(3,4,5-trimethoxyphenyl)methyl]quinolin-8-ol involves interaction with specific cellular targets:

  • Microtubule Inhibition : Similar compounds disrupt microtubule dynamics, leading to cell cycle arrest.
  • Receptor Binding : The trimethoxyphenyl group may enhance binding to cellular receptors involved in proliferation and survival pathways.
  • Apoptosis Induction : Evidence suggests that related compounds can trigger apoptotic pathways in cancer cells through modulation of caspases and PARP cleavage .

Q & A

Q. What are the key synthetic strategies for preparing 5-Chloro-7-[pyrrolidin-1-yl(3,4,5-trimethoxyphenyl)methyl]quinolin-8-ol?

The synthesis typically involves multi-step Mannich reactions (modified for microwave-assisted conditions) to introduce the pyrrolidinyl and trimethoxyphenyl substituents. A representative method includes:

  • Step 1 : Reacting 5-chloro-8-hydroxyquinoline with formaldehyde and pyrrolidine under reflux in ethanol to form the Mannich base intermediate .
  • Step 2 : Coupling the intermediate with 3,4,5-trimethoxybenzaldehyde via nucleophilic addition, followed by purification using column chromatography (e.g., silica gel, ethyl acetate/hexane) .
  • Critical parameters : Temperature control (80–100°C), solvent choice (ethanol or DMF), and catalyst use (e.g., triethylamine) to optimize yields (reported 35–85%) .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural validation employs:

  • X-ray crystallography : To resolve the quinoline core and substituent geometry. SHELX programs (e.g., SHELXL) are widely used for refinement .
  • 1H/13C NMR : Key signals include δ ~8.9 ppm (quinoline H-2), δ ~3.7 ppm (pyrrolidine CH2), and δ ~3.8 ppm (OCH3 groups) .
  • HRMS : To confirm molecular weight (e.g., [M+H]+ expected m/z ~481.15) .

Q. What are the primary physicochemical properties relevant to its handling in lab settings?

  • Solubility : Moderate in DMSO and ethanol; poor in aqueous buffers (requires <1% DMSO for biological assays) .
  • Stability : Sensitive to light and oxidation; store at –20°C under inert gas .
  • Melting point : Likely >200°C (based on analogs like 5-chloro-7-(morpholinomethyl)quinolin-8-ol, mp 243°C) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

  • Hydrophobic/hydrophilic balance : Replacing pyrrolidine with morpholine (more polar) reduces cytotoxicity in cancer cells (e.g., IC50 shifts from 1.2 µM to >10 µM in MCF-7) .
  • Electron-withdrawing groups : Chlorine at position 5 enhances metal-binding capacity (critical for enzyme inhibition) .
  • Trimethoxyphenyl group : Enhances DNA intercalation and topoisomerase inhibition (validated via comet assays) .

Q. What methodological approaches resolve contradictions in biological data (e.g., varying IC50 values across studies)?

  • Standardized assays : Use identical cell lines (e.g., HepG2 vs. HeLa) and incubation times (24–48 hr) to minimize variability .
  • Metal chelation studies : Pre-incubate the compound with Cu(II)/Fe(III) to assess if metal-binding alters activity (common for 8-hydroxyquinolines) .
  • Dose-response curves : Fit data using nonlinear regression (e.g., GraphPad Prism) to calculate Hill coefficients and confirm target specificity .

Q. What are the challenges in crystallizing this compound for structural studies?

  • Polymorphism : Multiple conformers due to flexible pyrrolidinyl-methyl linkage require slow evaporation (e.g., ether diffusion) to isolate stable forms .
  • Twinned crystals : Use SHELXD for data integration and Olex2 for refinement to address diffraction ambiguities .
  • Solvent choice : High-purity DMF or acetonitrile improves crystal quality but may co-crystallize solvent molecules (confirmed via PLATON analysis) .

Methodological Recommendations

  • Synthesis Optimization : Use microwave-assisted reactions to reduce time (from 12 hr to 2 hr) and improve yield .
  • Analytical Cross-Validation : Combine NMR, HRMS, and X-ray data to address purity concerns (common with quinoline byproducts) .
  • Biological Assay Design : Include clioquinol as a positive control for metal-chelating activity .

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